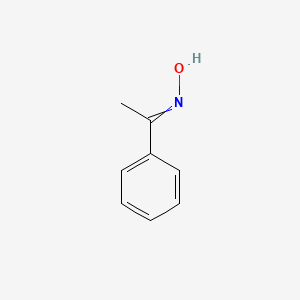
AROCLOR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aroclor is a trade name for a group of polychlorinated biphenyls (PCBs) manufactured by the Monsanto Company in the United States. Polychlorinated biphenyls are a class of organic compounds that consist of two benzene rings with chlorine atoms attached. These compounds were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties. their production was banned in the United States in the 1970s and internationally in the early 2000s due to their environmental persistence and toxic effects .
Méthodes De Préparation
Polychlorinated biphenyls are synthesized through the chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature and chlorine gas flow rate. The resulting mixture of polychlorinated biphenyls is then separated and purified to obtain specific Aroclor mixtures, such as this compound 1016, this compound 1221, this compound 1232, this compound 1242, this compound 1248, this compound 1254, and this compound 1260 .
Analyse Des Réactions Chimiques
Polychlorinated biphenyls undergo various chemical reactions, including:
Oxidation: Polychlorinated biphenyls can be oxidized to form chlorinated benzoic acids and other oxidation products. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Polychlorinated biphenyls can be reduced to form less chlorinated biphenyls or biphenyl itself. Reducing agents such as zinc dust and sodium borohydride are commonly used.
Substitution: Polychlorinated biphenyls can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Applications De Recherche Scientifique
Polychlorinated biphenyls have been extensively studied for their environmental and health impacts. They are used as model compounds in research on persistent organic pollutants, bioaccumulation, and biomagnification in food chains. In addition, polychlorinated biphenyls are used in studies on endocrine disruption, neurotoxicity, and carcinogenicity. Their chemical stability and resistance to degradation make them valuable in research on environmental contamination and remediation techniques .
Mécanisme D'action
Polychlorinated biphenyls exert their toxic effects through several mechanisms. They can disrupt cellular calcium homeostasis by increasing ryanodine binding to calcium channels, leading to altered cellular signaling and function. Polychlorinated biphenyls can also bind to the aryl hydrocarbon receptor, which alters the transcription of genes involved in detoxification and metabolism, particularly those of the cytochrome P450 family. These disruptions can lead to various adverse health effects, including endocrine disruption, neurotoxicity, and carcinogenicity .
Comparaison Avec Des Composés Similaires
Polychlorinated biphenyls are similar to other halogenated aromatic compounds, such as polybrominated biphenyls (PBBs) and polychlorinated dibenzo-p-dioxins (PCDDs). polychlorinated biphenyls are unique in their widespread historical use and environmental persistence. Unlike polybrominated biphenyls, which contain bromine atoms, polychlorinated biphenyls contain chlorine atoms, which contribute to their chemical stability and resistance to degradation. Polychlorinated dibenzo-p-dioxins, on the other hand, have a different chemical structure and are primarily formed as byproducts of industrial processes .
Similar Compounds
- Polybrominated biphenyls (PBBs)
- Polychlorinated dibenzo-p-dioxins (PCDDs)
- Polychlorinated dibenzofurans (PCDFs)
- Hexachlorobenzene (HCB)
Propriétés
Numéro CAS |
12767-79-2 |
|---|---|
Formule moléculaire |
Co3H16O16P2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




